

An In-depth Technical Guide to the Spectral Data of 4-tert-Butylbenzenesulfonamide

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Compound of Interest

Compound Name: 4-tert-Butylbenzenesulfonamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound **4-tert-Butylbenzenesulfonamide**, a key intermediate in the synthesis of various pharmaceuticals. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Synthesis of 4-tert-Butylbenzenesulfonamide

A common laboratory-scale synthesis of **4-tert-Butylbenzenesulfonamide** involves the reaction of 4-(tert-butyl)benzenesulfonyl chloride with concentrated ammonia.

Experimental Protocol: Synthesis

A solution of 4-(tert-butyl)benzenesulfonyl chloride (2.30 g, 10.0 mmol) in dichloromethane (100 mL) is added to a 500 mL round-bottom flask at 0 °C. Concentrated ammonia (50 mL, 100 mmol, 10 equivalents) is then slowly added to the flask. The reaction mixture is allowed to gradually warm to room temperature and is stirred continuously for 20 hours. After the reaction is complete, the solvent is removed by evaporation under reduced pressure. The resulting slurry is filtered through a Büchner funnel to yield **4-tert-Butylbenzenesulfonamide** as a white solid.

Spectral Data Analysis

The structural elucidation of **4-tert-Butylbenzenesulfonamide** is confirmed through a combination of spectroscopic techniques. The following sections present the key spectral data in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------|-----------------|-------------|---|
| 7.79 | Doublet | 2H | Ar-H (ortho to SO ₂ NH ₂) |
| 7.51 | Doublet | 2H | Ar-H (ortho to C(CH ₃) ₃) |
| 4.86 | Singlet (broad) | 2H | -SO ₂ NH ₂ |
| 1.32 | Singlet | 9H | -C(CH ₃) ₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |
|------------------------|--|
| 155.0 | Ar-C (para to SO ₂ NH ₂) |
| 140.5 | Ar-C (ipso to SO ₂ NH ₂) |
| 126.5 | Ar-CH (ortho to SO ₂ NH ₂) |
| 126.0 | Ar-CH (ortho to C(CH ₃) ₃) |
| 35.0 | -C(CH ₃) ₃ |
| 31.0 | -C(CH ₃) ₃ |

A sample of **4-tert-Butylbenzenesulfonamide** is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for ^1H NMR and 75-125 MHz for ^{13}C NMR. For ^1H NMR, a standard single-pulse experiment is typically used with a relaxation delay of 1-2 seconds. For ^{13}C NMR, a proton-decoupled experiment is employed with a relaxation delay of 2-5 seconds to ensure full relaxation of the carbon nuclei.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm^{-1}) | Intensity | Assignment |
|---------------------------------|---------------|--|
| 3350, 3250 | Strong, Sharp | N-H stretch (asymmetric and symmetric) |
| 2960 | Strong | C-H stretch (aliphatic) |
| 1595 | Medium | C=C stretch (aromatic) |
| 1330, 1160 | Strong | S=O stretch (asymmetric and symmetric) |
| 830 | Strong | C-H bend (para-disubstituted aromatic) |

The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid **4-tert-Butylbenzenesulfonamide** sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained by preparing a mull of the sample in Nujol (a mineral oil) and placing it between two salt plates (e.g., NaCl or KBr). The spectrum is recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

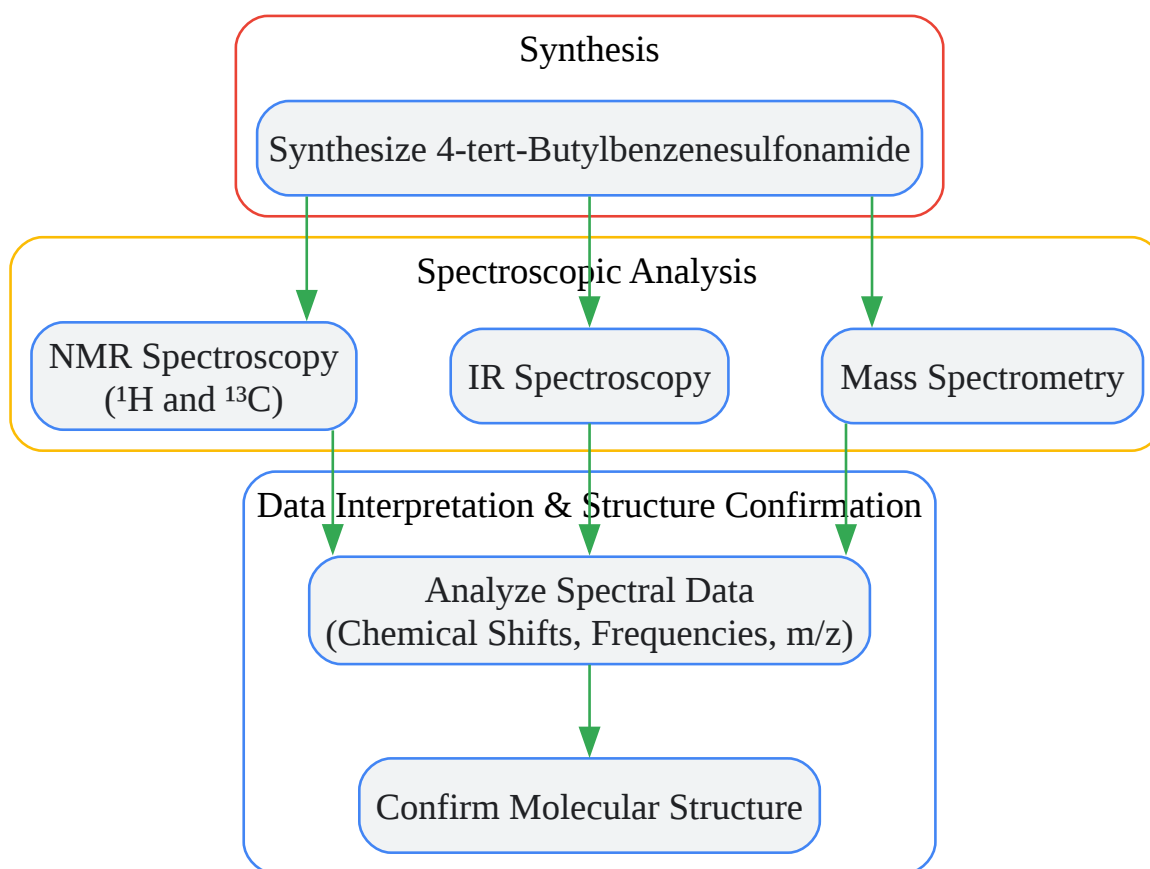
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

| m/z | Relative Abundance | Assignment |
|-----|--------------------|------------------------------|
| 213 | Moderate | $[M]^+$ (Molecular ion) |
| 198 | High | $[M - CH_3]^+$ |
| 156 | High | $[M - C_4H_9]^+$ |
| 91 | Moderate | $[C_7H_7]^+$ (Tropylium ion) |

Mass spectral data can be obtained using various ionization techniques. For a volatile compound like **4-tert-Butylbenzenesulfonamide**, electron ionization (EI) or chemical ionization (CI) are common methods. The sample is introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. For Liquid Chromatography-Mass Spectrometry (LC-MS), the compound is typically separated on a C18 column and ionized using electrospray ionization (ESI).^[1]

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **4-tert-Butylbenzenesulfonamide**.



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Workflow for the synthesis and spectral analysis of **4-tert-Butylbenzenesulfonamide**.

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References

- 1. scs.illinois.edu [scs.illinois.edu]
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